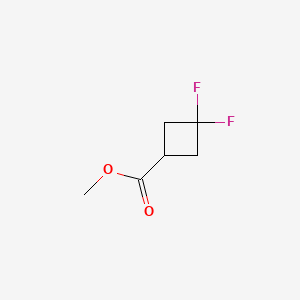

Methyl 3,3-difluorocyclobutane-1-carboxylate

Descripción

Propiedades

IUPAC Name |

methyl 3,3-difluorocyclobutane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F2O2/c1-10-5(9)4-2-6(7,8)3-4/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXPLKLQVORGLGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(C1)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80717785 | |

| Record name | Methyl 3,3-difluorocyclobutane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80717785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1234616-13-7 | |

| Record name | Cyclobutanecarboxylic acid, 3,3-difluoro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1234616-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3,3-difluorocyclobutane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80717785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methyl 3,3-difluorocyclobutane-1-carboxylate CAS number and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,3-difluorocyclobutane-1-carboxylate is a fluorinated organic compound that has garnered interest in the field of medicinal chemistry. Its rigid, three-dimensional cyclobutane scaffold, combined with the electronic properties of the gem-difluoro group, makes it a valuable building block in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical identity, synthesis, and its role in the development of antiviral compounds.

Chemical Identity and Properties

CAS Number: 1234616-13-7[1]

Chemical Structure:

Figure 1. Chemical structure of Methyl 3,3-difluorocyclobutane-1-carboxylate.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₈F₂O₂ | [1] |

| Molecular Weight | 150.12 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 130 °C | |

| Density | 1.20 g/cm³ | |

| Flash Point | 33 °C | |

| Storage Temperature | 2-8 °C |

Synthesis and Experimental Protocols

The synthesis of Methyl 3,3-difluorocyclobutane-1-carboxylate is typically achieved through a two-step process: the synthesis of the carboxylic acid precursor followed by its esterification.

Step 1: Synthesis of 3,3-Difluorocyclobutane-1-carboxylic Acid

An industrial preparation method for 3,3-difluorocyclobutane-1-carboxylic acid has been detailed, which involves a three-step reaction sequence starting from methyl acrylate and 1,1-dichloro-2,2-difluoroethylene.[2]

Experimental Protocol:

-

[2+2] Cycloaddition: Methyl acrylate and 1,1-dichloro-2,2-difluoroethylene are reacted under elevated temperature and pressure to yield methyl 2,2-dichloro-3,3-difluorocyclobutane-1-carboxylate.

-

Hydrolysis: The resulting ester is hydrolyzed using a base, such as sodium hydroxide, to form 2,2-dichloro-3,3-difluorocyclobutane-1-carboxylic acid.

-

Reductive Dechlorination: The dichlorinated acid is then subjected to catalytic hydrogenation using a palladium-on-carbon catalyst in the presence of a base like triethylamine to afford 3,3-difluorocyclobutane-1-carboxylic acid.[2]

Step 2: Esterification to Methyl 3,3-difluorocyclobutane-1-carboxylate

The carboxylic acid can be converted to its methyl ester via several standard esterification methods. A common and effective method is Fischer esterification.

Experimental Protocol (Fischer Esterification):

-

Reaction Setup: 3,3-Difluorocyclobutane-1-carboxylic acid is dissolved in an excess of methanol, which acts as both the solvent and the reactant.

-

Acid Catalysis: A catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid, is added to the solution.

-

Reaction Conditions: The mixture is heated to reflux for several hours to drive the equilibrium towards the formation of the ester.

-

Work-up and Purification: After the reaction is complete, the excess methanol is removed under reduced pressure. The residue is then diluted with an organic solvent and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by distillation under reduced pressure to yield pure Methyl 3,3-difluorocyclobutane-1-carboxylate.

Application in Drug Discovery: Antiviral Activity

Methyl 3,3-difluorocyclobutane-1-carboxylate serves as a key intermediate in the synthesis of potent antiviral agents, particularly inhibitors of the Hepatitis C Virus (HCV) NS5A protein.[1] The unique structural and electronic properties of the 3,3-difluorocyclobutane moiety can enhance the binding affinity and pharmacokinetic profile of the final drug candidate.

The HCV NS5A protein is a crucial component of the viral replication complex and is a validated target for direct-acting antiviral therapies.[3] Inhibitors of NS5A block the replication of the virus, leading to a reduction in viral load.

Logical Workflow: From Building Block to Antiviral Agent

The following diagram illustrates the logical progression from the synthesis of Methyl 3,3-difluorocyclobutane-1-carboxylate to its application in the development of HCV NS5A inhibitors.

Diagram 1. Synthesis and application workflow.

References

- 1. Cyclobutanecarboxylic acid, 3,3-difluoro-, methyl ester | 1234616-13-7 [chemicalbook.com]

- 2. CN105418406A - 3,3-gem-difluoro cyclobutanecarboxylic acid industrial preparation method - Google Patents [patents.google.com]

- 3. NS5A inhibitors unmask differences in functional replicase complex half-life between different hepatitis C virus strains | PLOS Pathogens [journals.plos.org]

Physical properties of Methyl 3,3-difluorocyclobutane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties, synthesis, and applications of Methyl 3,3-difluorocyclobutane-1-carboxylate, a key intermediate in the development of novel antiviral therapeutics.

Core Physical and Chemical Properties

Methyl 3,3-difluorocyclobutane-1-carboxylate is a colorless to light yellow liquid. Its fundamental properties are crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference |

| Molecular Formula | C₆H₈F₂O₂ | [1] |

| Molecular Weight | 150.12 g/mol | [1] |

| Boiling Point | 130 °C | [2][3] |

| Density | 1.20 g/cm³ | [2][3] |

| Flash Point | 33 °C | [2][3] |

| Appearance | Colorless to light yellow liquid | [2][3] |

| Storage Temperature | 2-8 °C | [2][3] |

Solubility Profile

Specific quantitative solubility data for Methyl 3,3-difluorocyclobutane-1-carboxylate is not extensively documented. However, based on the general behavior of fluorinated esters, it is expected to be soluble in a range of common organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran. Fluorinated solvents are known to have limited miscibility with both water and some non-fluorinated organic solvents, a property that can be exploited in biphasic reaction systems.

Synthesis Protocol: Fischer Esterification

The primary method for the synthesis of Methyl 3,3-difluorocyclobutane-1-carboxylate is the Fischer esterification of its parent carboxylic acid, 3,3-difluorocyclobutane-1-carboxylic acid, with methanol in the presence of an acid catalyst.

Experimental Protocol

Materials:

-

3,3-difluorocyclobutane-1-carboxylic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated) or other suitable acid catalyst (e.g., p-toluenesulfonic acid)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,3-difluorocyclobutane-1-carboxylic acid in an excess of anhydrous methanol. This is typically done using a 10 to 20-fold molar excess of methanol to drive the equilibrium towards the product.

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (typically 1-3 mol% relative to the carboxylic acid) to the stirring solution.

-

Reflux: Heat the reaction mixture to reflux and maintain it for several hours (typically 4-12 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Transfer the mixture to a separatory funnel and add an organic solvent (e.g., diethyl ether) and water.

-

Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be further purified by distillation under reduced pressure to yield pure Methyl 3,3-difluorocyclobutane-1-carboxylate.

Role in Drug Development

Methyl 3,3-difluorocyclobutane-1-carboxylate serves as a crucial building block in the synthesis of advanced antiviral agents. Its primary application lies in the preparation of substituted azoles that have shown inhibitory activity against the Hepatitis C Virus (HCV) NS5A protein.[3] The gem-difluoro cyclobutane motif is a valuable pharmacophore in medicinal chemistry, often introduced to enhance metabolic stability and binding affinity of drug candidates.

Experimental Workflow in Antiviral Synthesis

The following diagram illustrates the logical workflow from the starting material to its application in the synthesis of potential antiviral compounds.

Caption: Synthetic pathway from the carboxylic acid to potential antiviral agents.

References

- 1. athabascau.ca [athabascau.ca]

- 2. fluorinated ester co-solvents: Topics by Science.gov [science.gov]

- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 4. Toward the Synthesis of Fluorinated Analogues of HCV NS3/4A Serine Protease Inhibitors Using Methyl α-Amino-β-fluoro-β-vinylcyclopropanecarboxylate as Key Intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

Methyl 3,3-difluorocyclobutane-1-carboxylate molecular weight and formula

A Technical Guide to Methyl 3,3-difluorocyclobutane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of Methyl 3,3-difluorocyclobutane-1-carboxylate, a valuable building block in medicinal chemistry and organic synthesis. Its unique structural features, including the gem-difluoro group on a cyclobutane ring, make it an attractive component for designing novel therapeutic agents and materials.

Chemical Properties and Identification

Methyl 3,3-difluorocyclobutane-1-carboxylate is a colorless to light yellow liquid.[1][2] Key identifying and physical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C6H8F2O2[1][3] |

| Molecular Weight | 150.12 g/mol [1][4] |

| CAS Number | 1234616-13-7[3] |

| Appearance | Colorless to light yellow liquid[1][2] |

| Boiling Point | 130°C[1][2] |

| Density | 1.20 g/cm³[1][2] |

| Flash Point | 33°C[1][2] |

| Storage Temperature | 2-8°C[1][2][4] |

| InChI Key | KXPLKLQVORGLGC-UHFFFAOYSA-N[1][2] |

| SMILES | O=C(C1CC(F)(F)C1)OC[1][4] |

Synthesis and Experimental Protocols

The synthesis of Methyl 3,3-difluorocyclobutane-1-carboxylate can be achieved through several routes. A common laboratory-scale approach involves the esterification of its corresponding carboxylic acid.

Protocol 1: Esterification of 3,3-Difluorocyclobutanecarboxylic Acid

This protocol is based on the standard Fisher esterification of a carboxylic acid.

Materials:

-

3,3-Difluorocyclobutanecarboxylic acid

-

Methanol (MeOH), anhydrous

-

Sulfuric acid (H₂SO₄), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine, saturated aqueous solution

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

-

Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 3,3-Difluorocyclobutanecarboxylic acid in an excess of anhydrous methanol in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Attach a reflux condenser and heat the mixture to reflux for several hours (typically 4-16 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in an organic solvent such as dichloromethane or diethyl ether.

-

Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude Methyl 3,3-difluorocyclobutane-1-carboxylate.

-

The product can be further purified by distillation under reduced pressure.

Protocol 2: Industrial Preparation via Hydrogenation

An industrial method involves the hydrogenation of a chlorinated precursor.[5]

Materials:

-

2-chloro-3,3-difluoro-1-cyclobutenecarboxylic acid

-

Triethylamine

-

10% Palladium on carbon (Pd/C), wet

-

Methanol (MeOH)

-

Hydrogen gas (H₂)

Procedure:

-

Charge a suitable reactor with 2-chloro-3,3-difluoro-1-cyclobutenecarboxylic acid, triethylamine, and 10% wet palladium on carbon in methanol.[5]

-

Pressurize the reactor with hydrogen gas to 45-50 psi.[5]

-

Heat the reaction mixture to 45-50°C and maintain for 18-20 hours.[5]

-

Upon completion, the catalyst is filtered off, and the resulting product, 3,3-difluorocyclobutyl formate, is isolated.[5] Note: This patent describes the formation of the formate, which is a related but different compound. The general hydrogenation approach is illustrative for the synthesis of the saturated cyclobutane ring.

Applications and Significance

Methyl 3,3-difluorocyclobutane-1-carboxylate is a key intermediate in the synthesis of more complex molecules. The gem-difluorocyclobutane motif is of significant interest in drug discovery as the fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[6] For instance, it is used in the preparation of substituted azoles with antiviral properties, specifically as inhibitors of the NS5A protein encoded by the hepatitis C virus (HCV).[1]

Visualized Synthesis Workflow

The following diagram illustrates a typical laboratory synthesis pathway for Methyl 3,3-difluorocyclobutane-1-carboxylate.

Caption: Laboratory synthesis workflow for Methyl 3,3-difluorocyclobutane-1-carboxylate.

References

- 1. Cyclobutanecarboxylic acid, 3,3-difluoro-, methyl ester | 1234616-13-7 [chemicalbook.com]

- 2. Methyl 3,3-difluoro-cyclo... manufacturers and suppliers in india [chemicalbook.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 1234616-13-7|Methyl 3,3-difluorocyclobutanecarboxylate|BLD Pharm [bldpharm.com]

- 5. CN105418406A - 3,3-gem-difluoro cyclobutanecarboxylic acid industrial preparation method - Google Patents [patents.google.com]

- 6. Buy Methyl 1-(difluoromethyl)-3-oxocyclobutane-1-carboxylate | 2411297-63-5 [smolecule.com]

Spectroscopic and Analytical Profile of 3,3-Difluorocyclobutane Carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a summary of available spectroscopic data for 3,3-difluorocyclobutane-1-carboxylic acid, a closely related analogue of Methyl 3,3-difluorocyclobutane-1-carboxylate. Despite a comprehensive search of scientific literature and spectral databases, experimental spectroscopic data (NMR, IR, MS) for Methyl 3,3-difluorocyclobutane-1-carboxylate was not publicly available at the time of this report. The data for the corresponding carboxylic acid is presented here as a reference for researchers working with similar chemical scaffolds. This guide also includes generalized experimental protocols for key analytical techniques and a visual workflow for spectroscopic analysis.

Spectroscopic Data Summary: 3,3-Difluorocyclobutane-1-carboxylic Acid

The following tables summarize the available quantitative data for 3,3-difluorocyclobutane-1-carboxylic acid.

Table 1: ¹H NMR Data for 3,3-Difluorocyclobutane-1-carboxylic Acid

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 12.11 | br s | 1H | -COOH |

| 3.06 - 2.96 | m | 1H | -CH- |

| 2.94 - 2.79 | m | 4H | -CH₂- |

Solvent: CDCl₃, Spectrometer Frequency: 500 MHz

Table 2: ¹³C NMR Data for 3,3-Difluorocyclobutane-1-carboxylic Acid

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 179.6 | s | - | -COOH |

| 118.0 | dd | J = 284, 271 | -CF₂- |

| 38.1 | t | J = 24.8 | -CH- |

| 26.0 | dd | J = 14.0, 5.7 | -CH₂- |

Solvent: CDCl₃, Spectrometer Frequency: 125 MHz

Table 3: Mass Spectrometry Data for 3,3-Difluorocyclobutane-1-carboxylic Acid

| m/z | Interpretation |

| 119 | [M - OH]⁺ |

| 97 | [M - COOH]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A 5-10 mg sample of the analyte is dissolved in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: The solution is transferred to a 5 mm NMR tube. The spectrum is acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

¹H NMR Acquisition: A standard proton experiment is run. Key parameters include the number of scans, relaxation delay, and pulse width, which are optimized to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A carbon experiment (e.g., with proton decoupling) is performed. Due to the low natural abundance of ¹³C, a larger number of scans is typically required.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Neat/Thin Film): A small amount of the liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. For solid samples, a solution can be prepared, and a drop evaporated on a salt plate.

-

Instrumentation: The prepared sample is placed in the sample holder of an FT-IR spectrometer.

-

Data Acquisition: A background spectrum of the empty sample holder (or salt plates) is recorded. The sample spectrum is then acquired. The instrument passes a beam of infrared radiation through the sample, and the detector measures the amount of light that is transmitted at each wavelength.

-

Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: The sample molecules are ionized. Common ionization techniques for small organic molecules include Electron Ionization (EI) and Electrospray Ionization (ESI).

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and structure elucidation of an organic compound.

Caption: A flowchart illustrating the general workflow for spectroscopic analysis of organic compounds.

Technical Guide: Purity and Specifications of Commercial Methyl 3,3-difluorocyclobutane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and specifications of commercial Methyl 3,3-difluorocyclobutane-1-carboxylate (CAS No. 1234616-13-7). It is intended to assist researchers, scientists, and drug development professionals in understanding the quality attributes of this building block, which is increasingly utilized in the synthesis of novel therapeutics. This document outlines typical commercial-grade specifications, detailed analytical methodologies for purity determination, and a discussion of potential impurities.

Commercial Specifications

Methyl 3,3-difluorocyclobutane-1-carboxylate is commercially available from various suppliers. While exact specifications may vary by manufacturer, the following tables summarize the typical physical, chemical, and purity specifications for this compound.

Table 1: Physical and Chemical Properties

| Property | Value |

| CAS Number | 1234616-13-7 |

| Molecular Formula | C₆H₈F₂O₂ |

| Molecular Weight | 150.12 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | ~130 °C |

| Density | ~1.20 g/mL |

| Flash Point | ~33 °C |

| Storage Temperature | 2-8°C |

Table 2: Commercial Purity Specifications

| Specification | Typical Value | Notes |

| Purity (by GC or HPLC) | ≥97.0%[1][2] | Higher purities (e.g., ≥98% or ≥99%) are often available.[3] |

| Identity | Conforms to structure | Confirmed by ¹H NMR, ¹³C NMR, and/or MS |

| Water Content | Varies by supplier | Typically low, may be specified on the Certificate of Analysis |

| Residual Solvents | Varies by supplier | Dependent on the synthetic and purification processes |

Analytical Methodologies for Quality Control

The assessment of purity and confirmation of the identity of Methyl 3,3-difluorocyclobutane-1-carboxylate are typically performed using a combination of chromatographic and spectroscopic techniques. The following sections provide detailed, representative experimental protocols.

Gas Chromatography (GC) for Purity Assessment

Gas chromatography is a standard method for determining the purity of volatile compounds like Methyl 3,3-difluorocyclobutane-1-carboxylate.

Experimental Protocol:

-

Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Column: A polar capillary column, such as one with a polyethylene glycol (e.g., DB-Wax) or a cyanopropyl stationary phase, is suitable for separating the analyte from potential impurities. A common column dimension is 30 m x 0.25 mm I.D., 0.25 µm film thickness.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

-

Inlet:

-

Mode: Split (e.g., 50:1 split ratio).

-

Temperature: 250 °C.

-

-

Oven Temperature Program:

-

Initial Temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 230 °C at a rate of 10 °C/min.

-

Final Hold: Hold at 230 °C for 5 minutes.

-

-

Detector:

-

Type: FID.

-

Temperature: 280 °C.

-

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as ethyl acetate or dichloromethane (e.g., 1 mg/mL).

-

Injection Volume: 1 µL.

-

Data Analysis: Purity is determined by the area percent method, where the peak area of the main component is expressed as a percentage of the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

HPLC with UV detection can also be employed for purity analysis, particularly for identifying non-volatile impurities.

Experimental Protocol:

-

Instrumentation: HPLC system with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a common choice. For fluorinated compounds, specialized fluorous stationary phases can also offer alternative selectivity.

-

Mobile Phase: A gradient of water and acetonitrile or methanol.

-

Solvent A: Water.

-

Solvent B: Acetonitrile.

-

Gradient: A typical gradient could start at 30% B, increasing to 95% B over 20 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at a low wavelength, such as 210 nm, as the analyte lacks a strong chromophore.

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL.

-

Injection Volume: 10 µL.

-

Data Analysis: Purity is calculated using the area percent method.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

NMR spectroscopy is essential for confirming the structure of the compound and can also be used for quantitative analysis (qNMR) to determine purity against a certified reference standard.

Experimental Protocol:

-

Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation:

-

For ¹H NMR , dissolve approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) containing a known amount of an internal standard (e.g., tetramethylsilane, TMS, or another suitable standard for qNMR).

-

For ¹³C NMR , a more concentrated sample of 20-50 mg in 0.6 mL of deuterated solvent is typically used.[4]

-

-

Analysis:

-

¹H NMR: The spectrum should be consistent with the structure of Methyl 3,3-difluorocyclobutane-1-carboxylate. The chemical shifts, coupling constants, and integration of the signals should be in agreement with the expected values.

-

¹³C NMR: The number of signals and their chemical shifts should correspond to the unique carbon atoms in the molecule.

-

-

Data Interpretation: The absence of significant impurity peaks confirms the high purity of the material. For qNMR, the purity is calculated by comparing the integral of a known proton signal of the analyte with the integral of a known proton signal of the certified internal standard of known concentration.

Potential Impurities

The impurity profile of commercial Methyl 3,3-difluorocyclobutane-1-carboxylate is dependent on its synthetic route. A common method for its preparation involves the [2+2] cycloaddition of a suitable alkene with a fluorinated ketene or equivalent, followed by further transformations.

Potential Impurities may include:

-

Starting Materials: Unreacted starting materials from the synthesis.

-

Reagents and Solvents: Residual reagents and solvents used in the synthesis and purification steps.

-

Byproducts of the Cycloaddition Reaction: Depending on the specific reagents used, side reactions such as dimerization of the reactants or the formation of constitutional isomers could occur.

-

Products of Incomplete Reactions: If the synthesis involves multiple steps, intermediates from incomplete reactions may be present.

-

Degradation Products: The ester functionality could be susceptible to hydrolysis to the corresponding carboxylic acid, especially if exposed to moisture or acidic/basic conditions.

The following diagram illustrates a generalized workflow for the quality control of Methyl 3,3-difluorocyclobutane-1-carboxylate.

References

A Technical Guide to Methyl 3,3-difluorocyclobutane-1-carboxylate: A Key Building Block for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Methyl 3,3-difluorocyclobutane-1-carboxylate, a crucial building block in medicinal chemistry, particularly in the development of novel antiviral therapeutics. This document details its chemical synonyms, physicochemical properties, synthesis methodologies, and its significant role in the inhibition of the Hepatitis C Virus (HCV) NS5A protein.

Core Synonyms and Identifiers

Methyl 3,3-difluorocyclobutane-1-carboxylate is known by several alternative names in chemical literature and supplier catalogs. A comprehensive list of these synonyms is provided below to aid in literature searches and material procurement.

| Synonym | Source |

| Cyclobutanecarboxylic acid, 3,3-difluoro-, methyl ester | [1][2] |

| Methyl 3,3-difluoro-cyclobutanecarboxylate | [1][2] |

| 3,3-Difluorocyclobutanecarboxylic acid methyl ester | [1] |

| CAS Number | 1234616-13-7 |

Physicochemical and Safety Data

The following table summarizes the key quantitative data for Methyl 3,3-difluorocyclobutane-1-carboxylate.

| Property | Value | Source |

| Molecular Formula | C₆H₈F₂O₂ | [1][3] |

| Molecular Weight | 150.12 g/mol | [1][3] |

| Boiling Point | 130 °C | [1] |

| Density | 1.20 g/cm³ | [1] |

| Flash Point | 33 °C | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Storage | 2-8°C | [1] |

| GHS Signal Word | Warning | [1] |

| Hazard Statements | H315, H319, H335 (Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation) | [1] |

Application in Drug Discovery: Inhibition of HCV NS5A

Methyl 3,3-difluorocyclobutane-1-carboxylate serves as a vital structural motif in the synthesis of potent inhibitors of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A).[4] The gem-difluoro cyclobutane moiety is a valuable bioisostere that can enhance the metabolic stability and potency of drug candidates.[5] NS5A inhibitors are a class of direct-acting antiviral agents (DAAs) that have revolutionized the treatment of HCV.[3]

The precise mechanism of action of NS5A inhibitors is complex and not fully elucidated, but it is understood to involve the disruption of both viral RNA replication and the assembly of new virus particles.[3][6] The inhibitors are believed to bind to domain 1 of the NS5A protein, which exists as a dimer. This binding event is thought to interfere with the protein's ability to bind viral RNA, a critical step for replication.[3] Furthermore, NS5A inhibitors have been shown to block the formation of the "membranous web," a specialized intracellular structure that serves as the site for viral replication and assembly.[3]

Caption: Conceptual diagram of HCV NS5A inhibition.

Experimental Protocols

The synthesis of Methyl 3,3-difluorocyclobutane-1-carboxylate can be achieved through a two-step process: the synthesis of the precursor carboxylic acid followed by its esterification.

Step 1: Synthesis of 3,3-Difluorocyclobutanecarboxylic Acid

This protocol is adapted from the hydrolysis of the corresponding ethyl ester.[7]

Materials:

-

3,3-Difluorocyclobutanecarboxylic acid ethyl ester

-

Sodium hydroxide (NaOH)

-

Methanol (MeOH)

-

Deionized water (H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

Prepare a solution of sodium hydroxide (10.7 g, 0.268 mol) in a 1:1 mixture of methanol (100 mL) and deionized water (100 mL).

-

To this solution, add 3,3-Difluorocyclobutanecarboxylic acid ethyl ester (40.0 g, 0.244 mol) at room temperature.

-

Stir the resulting mixture at room temperature for 15 hours.

-

Reduce the volume of the reaction mixture by half using a rotary evaporator.

-

Acidify the remaining solution to pH 1 with concentrated hydrochloric acid.

-

Extract the aqueous layer with dichloromethane (3 x 350 mL).

-

Combine the organic extracts and evaporate the solvent in vacuo to yield 3,3-Difluorocyclobutanecarboxylic acid as a white solid.

Expected Yield: Approximately 32.4 g (98%).

Characterization Data:

-

¹H NMR (500 MHz, CDCl₃): δ = 12.11 (br s, 1H), 3.06-2.96 (m, 1H), 2.94-2.79 (m, 4H).[7]

-

¹³C NMR (125 MHz, CDCl₃): δ = 179.6, 118.0 (dd, J = 284, 271 Hz), 38.1 (t, J = 24.8 Hz), 26.0 (dd, J = 14.0, 5.7 Hz).[7]

-

¹⁹F NMR (376 MHz, CDCl₃): δ = -84.5 (d, J = 194 Hz), -97.8 (d, J = 194 Hz).[7]

-

GCMS (EI): m/z = 119 [M - OH]⁺, 97 [M - CO₂H]⁺.[7]

Step 2: Fischer Esterification to Methyl 3,3-difluorocyclobutane-1-carboxylate

This is a general procedure for the acid-catalyzed esterification of a carboxylic acid with methanol.[8]

Materials:

-

3,3-Difluorocyclobutanecarboxylic acid

-

Methanol (MeOH), anhydrous

-

Concentrated sulfuric acid (H₂SO₄) or other acid catalyst (e.g., TsOH)

-

Diethyl ether

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 3,3-Difluorocyclobutanecarboxylic acid in a large excess of anhydrous methanol (e.g., 10-20 equivalents).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution while cooling in an ice bath.

-

Reflux the reaction mixture for 4-6 hours, or until TLC or GC-MS analysis indicates the completion of the reaction.

-

Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo to afford the crude Methyl 3,3-difluorocyclobutane-1-carboxylate.

-

Purify the crude product by vacuum distillation to obtain the final product.

Caption: Two-step synthesis of the target compound.

References

- 1. Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. CN105418406A - 3,3-gem-difluoro cyclobutanecarboxylic acid industrial preparation method - Google Patents [patents.google.com]

- 3. Discovery and development of NS5A inhibitors - Wikipedia [en.wikipedia.org]

- 4. Cyclobutanecarboxylic acid, 3,3-difluoro-, methyl ester | 1234616-13-7 [chemicalbook.com]

- 5. Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are NS5A inhibitors and how do they work? [synapse.patsnap.com]

- 7. 3,3-Difluorocyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Stability of Methyl 3,3-difluorocyclobutane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,3-difluorocyclobutane-1-carboxylate is a fluorinated carbocyclic compound that has garnered interest in medicinal chemistry and drug discovery as a versatile building block. The introduction of the gem-difluoro group into the cyclobutane ring can significantly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and conformational preferences. This technical guide provides a comprehensive overview of the stability of methyl 3,3-difluorocyclobutane-1-carboxylate, along with relevant experimental protocols and data to inform its handling, storage, and application in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of methyl 3,3-difluorocyclobutane-1-carboxylate is presented in Table 1. This data is essential for the safe handling and storage of the compound.

| Property | Value | Reference |

| Molecular Formula | C₆H₈F₂O₂ | [1][2] |

| Molecular Weight | 150.12 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 130 °C | [1] |

| Flash Point | 33 °C | [1] |

| Density | 1.20 g/cm³ | [1] |

| Storage Temperature | 2-8 °C | [1] |

Chemical Stability

The stability of methyl 3,3-difluorocyclobutane-1-carboxylate is a critical factor for its use in multi-step syntheses and as a component of biologically active molecules. The gem-difluoro group and the ester functionality are the primary sites of potential reactivity.

Stability in Aqueous Media

Based on studies of structurally related fluorinated cyclobutanes, methyl 3,3-difluorocyclobutane-1-carboxylate is expected to exhibit good stability under neutral, acidic, and basic aqueous conditions at ambient temperature. For instance, trifluoromethyl cyclobutanes have shown no decomposition after 24 hours in the presence of 1 M hydrochloric acid or 1 M sodium hydroxide at room temperature. Long-term storage of these related compounds at room temperature for three months also showed no signs of degradation.

Hydrolytic Stability of the Ester Group

Thermal Stability

While detailed studies on the thermal decomposition of methyl 3,3-difluorocyclobutane-1-carboxylate are limited, information on the thermal degradation of fluorinated small molecules and polymers suggests potential decomposition pathways at elevated temperatures.[5][6][7] The primary degradation products are likely to include hydrogen fluoride (HF) and various carbonyl compounds resulting from the breakdown of the cyclobutane ring and the ester group. It is recommended to handle the compound at elevated temperatures with caution and under an inert atmosphere to minimize decomposition.

Experimental Protocols

Synthesis of Methyl 3,3-difluorocyclobutane-1-carboxylate via Fischer Esterification

This protocol describes the synthesis of the title compound from its corresponding carboxylic acid.

Materials:

-

3,3-difluorocyclobutane-1-carboxylic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Organic solvents (e.g., diethyl ether or dichloromethane)

Procedure:

-

To a solution of 3,3-difluorocyclobutane-1-carboxylic acid in an excess of anhydrous methanol, add a catalytic amount of concentrated sulfuric acid (typically 1-2% of the moles of carboxylic acid).

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent such as diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude methyl 3,3-difluorocyclobutane-1-carboxylate.

-

Purify the crude product by vacuum distillation or column chromatography to obtain the pure ester.

Protocol for Hydrolysis of Methyl 3,3-difluorocyclobutane-1-carboxylate

This protocol describes the conversion of the methyl ester to the corresponding carboxylic acid.[8]

Materials:

-

Methyl 3,3-difluorocyclobutane-1-carboxylate

-

Sodium hydroxide (NaOH)

-

Methanol

-

Water

-

Concentrated hydrochloric acid (HCl)

-

Dichloromethane

Procedure:

-

Dissolve methyl 3,3-difluorocyclobutane-1-carboxylate in a 1:1 mixture of methanol and water.

-

Add an excess of sodium hydroxide (e.g., 1.1 equivalents) to the solution.

-

Stir the mixture at room temperature and monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Acidify the aqueous residue to pH 1 with concentrated hydrochloric acid.

-

Extract the product with dichloromethane (3 x volumes).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3,3-difluorocyclobutane-1-carboxylic acid.

Visualized Workflows and Pathways

Workflow for Stability Assessment

The following diagram illustrates a typical workflow for assessing the chemical stability of methyl 3,3-difluorocyclobutane-1-carboxylate.

References

- 1. Cyclobutanecarboxylic acid, 3,3-difluoro-, methyl ester | 1234616-13-7 [chemicalbook.com]

- 2. calpaclab.com [calpaclab.com]

- 3. Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. 20.210.105.67 [20.210.105.67]

- 8. 3,3-Difluorocyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

Where to find the MSDS for Methyl 3,3-difluorocyclobutane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety and property data for Methyl 3,3-difluorocyclobutane-1-carboxylate (CAS No. 1234616-13-7). The information is compiled from various chemical supplier databases and is intended to inform researchers and professionals in drug development and other scientific fields.

Chemical Identity and Physical Properties

Methyl 3,3-difluorocyclobutane-1-carboxylate is a fluorinated organic compound.[1][2] It is classified as an ester and is noted for its use in the preparation of substituted azoles with antiviral properties, specifically as an inhibitor of the NS5A protein encoded by the hepatitis C virus (HCV).[2][3] The compound is typically available as a colorless to light yellow liquid.[2]

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 1234616-13-7 | [1] |

| Molecular Formula | C6H8F2O2 | [1][2] |

| Molecular Weight | 150.12 g/mol | [2][4] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 130 °C | [2] |

| Density | 1.20 g/cm³ | [2] |

| Flash Point | 33 °C | [2] |

| Storage Temperature | 2-8 °C | [2] |

| Purity | ≥96%, ±97%, 98%, 99%+ | [1][4] |

Safety and Hazard Information

Based on the available safety data, Methyl 3,3-difluorocyclobutane-1-carboxylate is considered a hazardous substance. The GHS hazard statements indicate that it can cause skin and eye irritation, as well as respiratory irritation.[2]

Table 2: GHS Hazard and Precautionary Statements

| Category | Code | Statement | Source(s) |

| Hazard | H315 | Causes skin irritation | [2] |

| H319 | Causes serious eye irritation | [2] | |

| H335 | May cause respiratory irritation | [2] | |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray | [2] |

| P271 | Use only outdoors or in a well-ventilated area | [2] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection | [2] |

Experimental Protocols and Handling

Specific experimental protocols for the use of Methyl 3,3-difluorocyclobutane-1-carboxylate are not detailed in the publicly available safety documents. However, based on the provided hazard information, a general workflow for the safe handling of this chemical can be established. This workflow is designed to minimize exposure and ensure the safety of laboratory personnel.

References

Application Note: A Practical Synthesis of Methyl 3,3-difluorocyclobutane-1-carboxylate

Introduction

The 3,3-difluorocyclobutane moiety is a valuable structural motif in medicinal chemistry, serving as a bioisostere for various functional groups with the potential to modulate physicochemical properties such as lipophilicity and metabolic stability. Methyl 3,3-difluorocyclobutane-1-carboxylate is a key building block for the synthesis of more complex molecules, including antiviral compounds that inhibit the NS5A protein of the hepatitis C virus (HCV)[1]. This application note provides a detailed protocol for a practical, multi-step synthesis of methyl 3,3-difluorocyclobutane-1-carboxylate from the simple and commercially available precursor, 3-methylenecyclobutane carbonitrile.

Overall Synthetic Scheme

The synthesis proceeds in four main steps:

-

Oxidation: Oxidative cleavage of the exocyclic double bond of 3-methylenecyclobutane carbonitrile to yield 3-oxocyclobutane-1-carbonitrile.

-

Fluorination: Geminal difluorination of the ketone using a fluorinating agent to produce 3,3-difluorocyclobutane-1-carbonitrile.

-

Hydrolysis: Conversion of the nitrile to the corresponding carboxylic acid, 3,3-difluorocyclobutane-1-carboxylic acid.

-

Esterification: Fischer esterification of the carboxylic acid to afford the target compound, methyl 3,3-difluorocyclobutane-1-carboxylate.

Data Presentation

Table 1: Summary of Reaction Steps and Yields

| Step | Reaction | Starting Material | Product | Reagents | Typical Yield (%) |

| 1 | Oxidation | 3-Methylenecyclobutane carbonitrile | 3-Oxocyclobutane-1-carbonitrile | RuCl₃, NaIO₄ | Good |

| 2 | Fluorination | 3-Oxocyclobutane-1-carbonitrile | 3,3-Difluorocyclobutane-1-carbonitrile | Et₂NSF₃ (DAST) | Quantitative |

| 3 | Hydrolysis | 3,3-Difluorocyclobutane-1-carbonitrile | 3,3-Difluorocyclobutane-1-carboxylic acid | NaOH, H₂O/MeOH | High |

| 4 | Esterification | 3,3-Difluorocyclobutane-1-carboxylic acid | Methyl 3,3-difluorocyclobutane-1-carboxylate | MeOH, H₂SO₄ (cat.) | Good |

Experimental Protocols

Step 1: Synthesis of 3-Oxocyclobutane-1-carbonitrile

This protocol is adapted from a similar oxidation of a methylene cyclobutane derivative.

Materials:

-

3-Methylenecyclobutane carbonitrile

-

Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)

-

Sodium periodate (NaIO₄)

-

Water (H₂O)

-

Acetonitrile (MeCN)

-

Dichloromethane (CH₂Cl₂ or DCM)

-

Magnesium sulfate (MgSO₄)

-

Silica gel for chromatography

Procedure:

-

To a stirred solution of 3-methylenecyclobutane carbonitrile in a mixture of CH₂Cl₂, MeCN, and H₂O, add a catalytic amount of RuCl₃·xH₂O.

-

Cool the mixture in an ice bath to 5-10°C.

-

Add NaIO₄ portion-wise, maintaining the temperature below 20°C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction by adding isopropanol and stir for 30 minutes.

-

Dilute the mixture with water and extract with CH₂Cl₂ (3 x volumes).

-

Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 3-oxocyclobutane-1-carbonitrile as a crystalline solid.

Step 2: Synthesis of 3,3-Difluorocyclobutane-1-carbonitrile

This procedure utilizes diethylaminosulfur trifluoride (DAST) as the fluorinating agent.

Materials:

-

3-Oxocyclobutane-1-carbonitrile

-

Diethylaminosulfur trifluoride (DAST)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium hydrogen carbonate (NaHCO₃)

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-oxocyclobutane-1-carbonitrile in anhydrous CH₂Cl₂.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add DAST (1.1 equivalents) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 18 hours.

-

Monitor the reaction by TLC or GC-MS for the consumption of the starting material.

-

Carefully pour the reaction mixture into ice-cold saturated aqueous NaHCO₃ to quench the excess DAST.

-

Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2 x volumes).

-

Combine the organic extracts, wash with brine, dry over MgSO₄, and carefully remove the solvent under reduced pressure to yield crude 3,3-difluorocyclobutane-1-carbonitrile as an oil. This crude product is often used in the next step without further purification.

Step 3: Synthesis of 3,3-Difluorocyclobutane-1-carboxylic Acid

This protocol involves the basic hydrolysis of the nitrile.

Materials:

-

Crude 3,3-Difluorocyclobutane-1-carbonitrile

-

Sodium hydroxide (NaOH)

-

Methanol (MeOH)

-

Water (H₂O)

-

Concentrated hydrochloric acid (HCl)

Procedure:

-

Prepare a solution of NaOH in a 1:1 mixture of MeOH and H₂O.

-

Add the crude 3,3-difluorocyclobutane-1-carbonitrile to the basic solution.

-

Heat the mixture to 60°C and stir for 4-6 hours, or until the hydrolysis is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.

-

Acidify the aqueous residue to pH 1 with concentrated HCl.

-

Extract the product with CH₂Cl₂ or ethyl acetate (3 x volumes).

-

Combine the organic extracts, dry over MgSO₄, and concentrate in vacuo to yield 3,3-difluorocyclobutane-1-carboxylic acid, which is typically a white solid.

Step 4: Synthesis of Methyl 3,3-difluorocyclobutane-1-carboxylate

This is a standard Fischer esterification protocol.

Materials:

-

3,3-Difluorocyclobutane-1-carboxylic acid

-

Anhydrous methanol (MeOH)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 3,3-difluorocyclobutane-1-carboxylic acid in an excess of anhydrous methanol.

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per gram of carboxylic acid).

-

Heat the mixture to reflux and stir for 4-8 hours, monitoring the reaction by TLC.

-

After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and carefully wash with saturated aqueous NaHCO₃, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain pure methyl 3,3-difluorocyclobutane-1-carboxylate as a colorless liquid.

Mandatory Visualization

Caption: Synthetic workflow for methyl 3,3-difluorocyclobutane-1-carboxylate.

Conclusion

This application note details a reliable and scalable four-step synthesis of methyl 3,3-difluorocyclobutane-1-carboxylate from a simple precursor. The described protocols provide clear instructions for researchers and drug development professionals to access this important fluorinated building block for various applications in medicinal chemistry.

References

Industrial Preparation of 3,3-gem-Difluoro Cyclobutanecarboxylic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the industrial-scale synthesis of 3,3-gem-difluoro cyclobutanecarboxylic acid, a key intermediate in the preparation of various pharmaceuticals. The described method avoids the use of expensive starting materials such as 3-oxo-cyclobutylcarboxylic acid and costly fluorinating agents like DAST (diethylaminosulfur trifluoride), making it a more cost-effective and scalable process.[1] The synthesis is achieved through a three-step process commencing with a [2+2] cycloaddition, followed by hydrolysis and subsequent hydrogenation.[1]

Core Synthesis Pathway

The industrial synthesis of 3,3-gem-difluoro cyclobutanecarboxylic acid is primarily achieved through a three-step reaction sequence starting from readily available and cost-effective raw materials: methyl acrylate and 1,1-dichloro-2,2-difluoroethylene.[1] The process involves an initial cycloaddition to form a cyclobutane ring, followed by hydrolysis of the ester and a final hydrogenation step to yield the desired product.[1]

References

Application Notes and Protocols: The Role of Methyl 3,3-difluorocyclobutane-1-carboxylate in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 3,3-difluorocyclobutane-1-carboxylate and its derivatives are of significant interest in medicinal chemistry. The 3,3-difluorocyclobutane motif is recognized as a valuable bioisostere for various functional groups, offering a unique combination of properties that can favorably modulate the physicochemical and pharmacokinetic profiles of drug candidates.[1][2][3] The introduction of gem-difluoro substitution on the cyclobutane ring can enhance metabolic stability, modulate lipophilicity, and influence compound conformation, which can lead to improved potency and selectivity for biological targets.[4]

One notable application of this scaffold is in the development of antiviral agents, particularly inhibitors of the Hepatitis C Virus (HCV) NS5A protein.[5] The cyclobutane ring system provides a rigid, three-dimensional structure that can be exploited to optimize interactions with the target protein.

Application in Antiviral Drug Discovery: HCV NS5A Inhibitors

Methyl 3,3-difluorocyclobutane-1-carboxylate serves as a key building block for the synthesis of substituted azoles that have demonstrated potential as inhibitors of the HCV NS5A protein.[5] NS5A is a multifunctional viral phosphoprotein essential for HCV RNA replication and virion assembly, making it a prime target for antiviral therapy.[6][7][8]

Mechanism of Action and Signaling Pathways

NS5A inhibitors are highly potent direct-acting antivirals.[9] While their exact mechanism of action is still under investigation, they are known to bind to the N-terminus of NS5A and interfere with its functions in both viral RNA replication and the assembly of new virus particles.[8][9]

NS5A interacts with numerous host cell proteins and modulates various cellular signaling pathways to create a favorable environment for viral replication and to evade the host immune response.[6][10] Key pathways affected by NS5A include:

-

PI3K-AKT Pathway: NS5A can activate the PI3K-AKT cell survival pathway, which may contribute to HCV persistence by protecting infected cells from apoptosis.[6]

-

MAPK/ERK Pathway: NS5A has been shown to interact with the adaptor protein Grb2, a key component of the MAPK/ERK signaling cascade. This interaction can lead to the inhibition of the ERK pathway, which regulates processes like cell proliferation and gene expression.[11][12]

The ability of compounds derived from Methyl 3,3-difluorocyclobutane-1-carboxylate to inhibit NS5A can thus restore normal cellular signaling and halt viral replication.

Figure 1: Interaction of HCV NS5A with host cell signaling pathways and the inhibitory action of NS5A inhibitors.

Quantitative Data

| Compound | Target | EC50 (pM) * | Cell Line | Key Pharmacokinetic Parameter | Reference |

| Pibrentasvir (ABT-530) | HCV NS5A (pan-genotypic) | 1.4 - 5.0 | HCV replicons (GT 1-6) | Active against common resistance-conferring substitutions. | [13] |

| BMS-824 | HCV NS5A | ~5,000 | HCV replicon | Therapeutic index >10,000. | [14] |

| Daclatasvir | HCV NS5A | pM to low nM range | Various | Broad genotype coverage. | [9] |

*EC50 (Half-maximal effective concentration) values are a measure of the concentration of a drug that is required for 50% of its maximum effect in vitro.

Experimental Protocols

The following are representative protocols for the synthesis of a derivative and the biological evaluation of its antiviral activity.

Protocol 1: Synthesis of a 3,3-Difluorocyclobutane-Containing Compound

This protocol describes a general method for the functionalization of a 3,3-difluorocyclobutane scaffold, which can be adapted for the synthesis of various derivatives for screening.

Figure 2: General workflow for the synthesis of 1,1-disubstituted 3,3-difluorocyclobutanes.

Methodology:

-

Reaction Setup: To a solution of anhydrous CeCl₃ in THF at -78 °C, add an organolithium reagent dropwise and stir for 1 hour to form the organocerium reagent.

-

Nucleophilic Addition: Add a solution of 3,3-difluorocyclobutanone in THF to the organocerium reagent at -78 °C.

-

Quenching: After the reaction is complete (monitored by TLC), quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the 3-substituted-3-hydroxy-1,1-difluorocyclobutane.

-

Further Functionalization: The resulting tertiary alcohol can be further functionalized. For example, treatment with an arene in the presence of a Lewis acid catalyst (e.g., FeCl₃) can yield the corresponding 1,1-disubstituted-3,3-difluorocyclobutane.

Protocol 2: HCV Replicon Assay for Antiviral Activity

This protocol outlines a cell-based assay to determine the in vitro efficacy of a test compound against HCV replication.

Methodology:

-

Cell Culture: Culture Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b) in DMEM supplemented with 10% FBS, non-essential amino acids, and G418.

-

Compound Preparation: Prepare a series of dilutions of the test compound (derived from Methyl 3,3-difluorocyclobutane-1-carboxylate) in DMSO.

-

Treatment: Seed the replicon-containing cells in 96-well plates. After 24 hours, replace the medium with fresh medium containing the various concentrations of the test compound. Include a positive control (a known NS5A inhibitor) and a negative control (DMSO vehicle).

-

Incubation: Incubate the plates for 72 hours at 37 °C in a 5% CO₂ atmosphere.

-

Quantification of HCV RNA:

-

Lyse the cells and extract the total RNA.

-

Perform a one-step real-time RT-PCR (qRT-PCR) to quantify the level of HCV RNA. Use primers and a probe specific for a conserved region of the HCV genome.

-

Normalize the HCV RNA levels to an internal control housekeeping gene (e.g., GAPDH).

-

-

Data Analysis:

-

Calculate the percentage of inhibition of HCV RNA replication for each compound concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

-

Conclusion

Methyl 3,3-difluorocyclobutane-1-carboxylate is a promising scaffold for the development of novel therapeutics, particularly in the field of antiviral drug discovery. Its utility as a bioisostere allows for the fine-tuning of molecular properties to enhance drug-like characteristics. The successful application of this building block in the synthesis of HCV NS5A inhibitors highlights its potential for creating potent and effective drug candidates. Further exploration of this and related difluorocyclobutane structures is warranted to fully realize their potential in addressing a range of therapeutic targets.

References

- 1. 3,3-Difluorooxetane-A Versatile Functional Group for Bioisosteric Replacements in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chem-space.com [chem-space.com]

- 3. ctppc.org [ctppc.org]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. Cyclobutanecarboxylic acid, 3,3-difluoro-, methyl ester | 1234616-13-7 [chemicalbook.com]

- 6. HCV NS5A: A Multifunctional Regulator of Cellular Pathways and Virus Replication - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. NS5A - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]

- 8. Discovery and development of NS5A inhibitors - Wikipedia [en.wikipedia.org]

- 9. Antiviral activity and resistance of HCV NS5A replication complex inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Subversion of Cell Signaling Pathways by Hepatitis C Virus Nonstructural 5A Protein via Interaction with Grb2 and P85 Phosphatidylinositol 3-Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. In Vitro Antiviral Activity and Resistance Profile of the Next-Generation Hepatitis C Virus NS5A Inhibitor Pibrentasvir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Identification of Hepatitis C Virus NS5A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Methyl 3,3-difluorocyclobutane-1-carboxylate as a Versatile Building Block for Potent Antiviral Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,3-difluorocyclobutane-1-carboxylate is a valuable fluorinated building block in medicinal chemistry, particularly for the development of novel antiviral therapeutics. The introduction of the gem-difluorocyclobutane moiety can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. This document provides detailed application notes and protocols for the utilization of Methyl 3,3-difluorocyclobutane-1-carboxylate in the synthesis of potent antiviral compounds, with a specific focus on Hepatitis C Virus (HCV) NS5A inhibitors.

Rationale for Use in Antiviral Drug Discovery

The 3,3-difluorocyclobutane group serves as a bioisosteric replacement for other functionalities, such as carbonyl groups or larger aliphatic rings. Its rigid structure can help in optimizing the conformation of a molecule for better interaction with its biological target. The strong carbon-fluorine bonds are resistant to metabolic degradation, leading to improved in vivo stability and a longer half-life of the drug.

In the context of HCV, the non-structural protein 5A (NS5A) is a crucial component of the viral replication complex and has emerged as a prime target for direct-acting antiviral agents.[1] Inhibitors of NS5A can potently disrupt the viral life cycle.[2][3] The incorporation of the 3,3-difluorocyclobutane moiety into NS5A inhibitors has been shown to be a successful strategy in the development of next-generation antiviral candidates.

Application Example: Synthesis of a Precursor for an HCV NS5A Inhibitor

A key application of Methyl 3,3-difluorocyclobutane-1-carboxylate is in the synthesis of amide derivatives that form the core of certain HCV NS5A inhibitors. The following sections detail the synthetic pathway and provide experimental protocols for the preparation of a key intermediate.

Synthetic Workflow

The overall workflow involves a three-step process starting from Methyl 3,3-difluorocyclobutane-1-carboxylate:

-

Hydrolysis: The methyl ester is hydrolyzed to the corresponding carboxylic acid.

-

Acyl Chloride Formation: The carboxylic acid is converted to the more reactive acyl chloride.

-

Amide Coupling: The acyl chloride is coupled with a suitable amine, in this case, an amino-vinylcyclopropane derivative, to form the desired amide.

Caption: Synthetic workflow for the preparation of an amide intermediate.

Experimental Protocols

Protocol 1: Synthesis of 3,3-Difluorocyclobutane-1-carboxylic acid

This protocol describes the hydrolysis of Methyl 3,3-difluorocyclobutane-1-carboxylate to its corresponding carboxylic acid.[4]

Materials:

-

Methyl 3,3-difluorocyclobutane-1-carboxylate

-

Methanol (MeOH)

-

Water (H₂O)

-

Sodium hydroxide (NaOH)

-

Concentrated hydrochloric acid (HCl)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

Dissolve Sodium hydroxide (10.7 g, 0.268 mol) in a 1:1 mixture of Methanol (100 mL) and Water (100 mL).

-

To this solution, add Methyl 3,3-difluorocyclobutane-1-carboxylate (40.0 g, 0.244 mol) at room temperature.

-

Stir the resulting mixture at room temperature for 15 hours.

-

Reduce the volume of the mixture by half using a rotary evaporator.

-

Acidify the remaining solution to pH 1 with concentrated hydrochloric acid.

-

Extract the aqueous layer with Dichloromethane (3 x 350 mL).

-

Combine the organic extracts and evaporate the solvent in vacuo to yield 3,3-Difluorocyclobutane-1-carboxylic acid as a white solid.

-

Expected Yield: ~98%

-

Protocol 2: Synthesis of 3,3-Difluorocyclobutane-1-carbonyl chloride

This protocol outlines the conversion of the carboxylic acid to its acyl chloride.

Materials:

-

3,3-Difluorocyclobutane-1-carboxylic acid

-

Oxalyl chloride or Thionyl chloride

-

Anhydrous Dichloromethane (DCM)

-

Catalytic amount of N,N-Dimethylformamide (DMF)

Procedure:

-

Dissolve 3,3-Difluorocyclobutane-1-carboxylic acid (1.0 eq) in anhydrous Dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Add a catalytic amount of N,N-Dimethylformamide (1-2 drops).

-

Slowly add oxalyl chloride (1.2-1.5 eq) or thionyl chloride (1.2-1.5 eq) to the solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.

-

The resulting solution of 3,3-Difluorocyclobutane-1-carbonyl chloride in Dichloromethane is typically used directly in the next step without isolation.

Protocol 3: Amide Coupling to Synthesize the NS5A Inhibitor Precursor

This protocol details the coupling of the in situ generated acyl chloride with a key amine intermediate.

Materials:

-

Solution of 3,3-Difluorocyclobutane-1-carbonyl chloride in Dichloromethane (from Protocol 2)

-

(1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic acid ethyl ester[5][6][7][8][9]

-

Anhydrous Dichloromethane (DCM)

-

A suitable base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))

Procedure:

-

In a separate flask, dissolve (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic acid ethyl ester (1.0 eq) and the base (e.g., Triethylamine, 2.0 eq) in anhydrous Dichloromethane under an inert atmosphere.

-

Cool the amine solution to 0 °C.

-

Slowly add the solution of 3,3-Difluorocyclobutane-1-carbonyl chloride (from Protocol 2) to the stirred amine solution.

-

Maintain the reaction temperature at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired amide intermediate.

Data Presentation

The antiviral activity of compounds derived from Methyl 3,3-difluorocyclobutane-1-carboxylate is typically evaluated in cell-based replicon assays. The following table presents hypothetical but representative data for a generic NS5A inhibitor incorporating the 3,3-difluorocyclobutane moiety against different HCV genotypes.

| Compound ID | Target | HCV Genotype | EC₅₀ (pM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |

| DFCB-NS5A-01 | NS5A | 1a | 5.0 | >10 | >2,000,000 |

| DFCB-NS5A-01 | NS5A | 1b | 1.4 | >10 | >7,140,000 |

| DFCB-NS5A-01 | NS5A | 2a | 3.5 | >10 | >2,850,000 |

| DFCB-NS5A-01 | NS5A | 3a | 150 | >10 | >66,000 |

| DFCB-NS5A-01 | NS5A | 4a | 1.8 | >10 | >5,550,000 |

| DFCB-NS5A-01 | NS5A | 5a | 3.2 | >10 | >3,125,000 |

| DFCB-NS5A-01 | NS5A | 6a | 4.5 | >10 | >2,220,000 |

Data is hypothetical and for illustrative purposes. Actual values would be determined experimentally. EC₅₀ (50% effective concentration) is the concentration of the compound that inhibits 50% of viral replication. CC₅₀ (50% cytotoxic concentration) is the concentration that causes 50% cell death. The Selectivity Index (SI) is a measure of the compound's therapeutic window.[10] Pibrentasvir, an approved NS5A inhibitor, shows EC50 values in the picomolar range against various HCV genotypes.[11]

Mechanism of Action: Inhibition of HCV NS5A

HCV NS5A is a phosphoprotein that is essential for viral RNA replication and virion assembly.[1][12][13] It exists in two phosphorylation states: a basally phosphorylated form (p56) and a hyperphosphorylated form (p58).[14] NS5A inhibitors are believed to exert their antiviral effect through a dual mechanism of action:

-

Inhibition of the HCV Replication Complex: NS5A is a key component of the membranous web, a cellular structure induced by the virus where RNA replication takes place. NS5A inhibitors are thought to block the formation of new replication complexes.[2][15]

-

Disruption of Virion Assembly: NS5A is also involved in the assembly of new virus particles. By binding to NS5A, these inhibitors interfere with this process, leading to a reduction in the production of infectious virions.

The following diagram illustrates the proposed mechanism of action of NS5A inhibitors.

Caption: Proposed mechanism of action of NS5A inhibitors.

Conclusion

Methyl 3,3-difluorocyclobutane-1-carboxylate is a highly useful and versatile building block for the synthesis of advanced antiviral compounds. Its incorporation into molecules targeting viral proteins like HCV NS5A can lead to the development of potent drug candidates with improved pharmacological profiles. The protocols and information provided herein offer a foundation for researchers to explore the potential of this valuable synthon in their drug discovery programs.

References

- 1. NS5A - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]

- 2. Discovery and development of NS5A inhibitors - Wikipedia [en.wikipedia.org]

- 3. What are NS5A inhibitors and how do they work? [synapse.patsnap.com]

- 4. 3,3-Difluorocyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid vinyl-ACCA) derivatives: key intermediates for the preparation of inhibitors of the hepatitis C virus NS3 protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 11. In Vitro Antiviral Activity and Resistance Profile of the Next-Generation Hepatitis C Virus NS5A Inhibitor Pibrentasvir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Halting HCV Replication with NS5A Inhibitors and NS5B Polymerase Inhibitors: Effective New Treatments of HCV Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 13. HCV NS5A: A Multifunctional Regulator of Cellular Pathways and Virus Replication - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Identification of Hepatitis C Virus NS5A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sciencedaily.com [sciencedaily.com]

Application Notes and Protocols: Reactions of Methyl 3,3-difluorocyclobutane-1-carboxylate with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3,3-difluorocyclobutane motif is a valuable building block in medicinal chemistry, offering a unique combination of properties including metabolic stability, conformational rigidity, and the ability to modulate the physicochemical properties of bioactive molecules. Methyl 3,3-difluorocyclobutane-1-carboxylate is a key intermediate that provides a handle for the introduction of diverse functional groups through reactions with various nucleophiles. These application notes provide a detailed overview of the reactivity of methyl 3,3-difluorocyclobutane-1-carboxylate with common nucleophiles, including experimental protocols and quantitative data to guide synthetic efforts in drug discovery and development.

Synthesis of Starting Material

A common route to methyl 3,3-difluorocyclobutane-1-carboxylate involves a multi-step synthesis commencing from the [2+2] cycloaddition of 1,1-dichloro-2,2-difluoroethene and methyl acrylate. The resulting dichlorinated cyclobutane is then hydrolyzed and subsequently hydrogenated to yield the desired product.

A patented industrial preparation method describes the synthesis of 3,3-difluorocyclobutanecarboxylic acid, which can be esterified to the methyl ester. The process involves the reaction of methyl acrylate with 1,1-dichloro-2,2-difluoroethylene, followed by hydrolysis and hydrogenation[1]. In the hydrogenation step, 2-chloro-3,3-difluoro-1-cyclobutene-1-carboxylic acid is treated with hydrogen gas in the presence of a palladium on carbon catalyst and triethylamine in methanol to afford 3,3-difluorocyclobutanecarboxylic acid, which can then be converted to the methyl ester[1].

Reactions with Nucleophiles

The reactivity of methyl 3,3-difluorocyclobutane-1-carboxylate is primarily centered around the electrophilic carbonyl carbon of the ester group. Common nucleophilic substitution reactions at this position include hydrolysis, amidation, and reduction.

Hydrolysis (Saponification)

The ester can be readily hydrolyzed to the corresponding carboxylic acid under basic conditions. This reaction is often a necessary step for subsequent amide coupling reactions or other transformations of the carboxylic acid.

Experimental Protocol: Synthesis of 3,3-Difluorocyclobutane-1-carboxylic Acid [2]